2'-Deoxy-2-O-ethyluridine

Nucleoside stability Glycosyl bond hydrolysis O2-alkyl pyrimidine

2'-Deoxy-2-O-ethyluridine (O2-Ethyldeoxyuridine; molecular formula C₁₁H₁₆N₂O₅, MW 256.25 g/mol) is a synthetic O2-alkyl pyrimidine nucleoside analog in which the 2-carbonyl oxygen of the uracil base is replaced by an ethoxy group. Unlike the more extensively studied 5-substituted 2'-deoxyuridine series (e.g., 5-ethyl-2'-deoxyuridine/Edoxudine), this compound carries the modification on the nucleobase rather than the sugar 2'-position—a distinction with profound consequences for glycosyl bond stability, enzyme recognition, and nucleic acid hybridization properties.

Molecular Formula C11H16N2O5
Molecular Weight 256.25 g/mol
Cat. No. B12081282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Deoxy-2-O-ethyluridine
Molecular FormulaC11H16N2O5
Molecular Weight256.25 g/mol
Structural Identifiers
SMILESCCOC1=NC(=O)C=CN1C2CC(C(O2)CO)O
InChIInChI=1S/C11H16N2O5/c1-2-17-11-12-9(16)3-4-13(11)10-5-7(15)8(6-14)18-10/h3-4,7-8,10,14-15H,2,5-6H2,1H3/t7-,8+,10+/m0/s1
InChIKeyQOMJZZYOCMJURT-QXFUBDJGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2'-Deoxy-2-O-ethyluridine (CAS 66656-47-1): Compound Identity, Classification, and Primary Research Context


2'-Deoxy-2-O-ethyluridine (O2-Ethyldeoxyuridine; molecular formula C₁₁H₁₆N₂O₅, MW 256.25 g/mol) is a synthetic O2-alkyl pyrimidine nucleoside analog in which the 2-carbonyl oxygen of the uracil base is replaced by an ethoxy group . Unlike the more extensively studied 5-substituted 2'-deoxyuridine series (e.g., 5-ethyl-2'-deoxyuridine/Edoxudine), this compound carries the modification on the nucleobase rather than the sugar 2'-position—a distinction with profound consequences for glycosyl bond stability, enzyme recognition, and nucleic acid hybridization properties [1]. Its primary documented application is as a synthetic intermediate for the preparation of 2-Thio-2'-deoxyuridine, a metabolite of 2-Thiouracil .

Why 2'-Deoxy-2-O-ethyluridine Cannot Be Replaced by Unmodified Deoxyuridine or 5-Substituted Analogs: Key Differentiators


The O2-alkyl modification in 2'-deoxy-2-O-ethyluridine fundamentally alters three properties that render simple substitution by unmodified 2'-deoxyuridine or common 5-substituted analogs (e.g., 5-ethyl-2'-deoxyuridine, 5-iodo-2'-deoxyuridine) unfeasible in research applications. First, O2-alkylation greatly destabilizes the N-glycosidic bond relative to unmodified nucleosides—a liability for in vivo applications but a potentially exploitable property for prodrug design or controlled-release strategies [1]. Second, the 2'-substituent size, rather than its polarity, governs substrate recognition by thymidylate synthetase, with the O-ethyl group exceeding the steric threshold for enzyme acceptance—a property not shared by 2'-fluoro or 5-substituted analogs [2]. Third, the 2-O-ethyl modification on the base confers distinct hybridization thermodynamics compared to sugar 2'-O-alkyl modifications, occupying an intermediate position in the alkyl size-stability continuum that is not replicated by methyl, propyl, or larger alkyl congeners [3]. Below, we present the quantitative evidence substantiating each of these differentiation claims.

Quantitative Differentiation Evidence: 2'-Deoxy-2-O-ethyluridine vs. Closest Analogs and In-Class Candidates


Glycosyl Bond Stability: O2-Alkylated Deoxyuridine vs. Unmodified Deoxyuridine and Ribose Counterparts

O2-Alkylation of deoxyuridine profoundly destabilizes the N-glycosidic bond. Singer et al. (1978) demonstrated that the glycosyl bond of O2-ethyl-deoxyuridine (O2-Et-dUrd) is cleaved across a broad pH range (4.0–13.0) with little pH dependence, in stark contrast to unmodified deoxyuridine, whose glycosyl bond is stable at neutral pH [1]. At pH 7.0 and 37 °C, the relative glycosyl bond stability order for ethyl derivatives was: O2-Et-dCyd < O2-Et-dUrd < O2-Et-Thd < O2-Et-Cyd ≈ O2-Et-Urd. Critically, the deoxyribo O2-alkyl derivatives (including O2-Et-dUrd) are cleaved much faster than their ribo counterparts (O2-Et-Urd), indicating that the absence of the 2'-sugar hydroxyl exacerbates the intrinsic instability [1]. Methylated O2-alkyl derivatives were found to behave similarly to their ethyl counterparts [1]. This property renders 2'-Deoxy-2-O-ethyluridine uniquely labile compared to unmodified 2'-deoxyuridine, a critical consideration for experimental protocols requiring nucleoside stability.

Nucleoside stability Glycosyl bond hydrolysis O2-alkyl pyrimidine pH-dependent degradation Prodrug design

Thymidylate Synthetase Substrate Recognition: 2'-O-Ethyl vs. 2'-Fluoro and Unmodified Deoxyuridine Monophosphates

The substrate specificity of thymidylate synthetase (TS) from E. coli K12 toward 2'-deoxy-2'-substituted uridine 5'-monophosphates was systematically investigated by Trichtinger et al. (1978) [1]. Among the compounds tested, only the natural substrate dUMP (2'-deoxyuridine-5'-phosphate) and 2'-deoxy-2'-fluorouridine-5'-phosphate (dUflMP) were accepted as substrates [1]. The KM of dUflMP was 11-fold higher than that of dUMP, while Vmax values were virtually identical [1]. The authors concluded that the size of the 2'-substituent, not its polarity or the conformational change it induces, determines substrate specificity [1]. Since the O-ethyl group (van der Waals radius approximately 2.0–2.5 Å for the ethyl group) substantially exceeds the steric volume of the fluorine atom (van der Waals radius ~1.47 Å), 2'-Deoxy-2-O-ethyluridine-5'-phosphate is not expected to serve as a TS substrate. This property distinguishes the compound from both the natural substrate dUMP and the 2'-fluoro analog, positioning it as a potential TS bypass probe or a tool for studying non-TS-dependent uridine metabolism.

Thymidylate synthetase Substrate specificity 2'-substituted uridine Enzyme kinetics Steric exclusion

Oligonucleotide Duplex Thermal Stability: 2'-O-Ethyl vs. 2'-O-Methyl, 2'-O-Propyl, and Longer 2'-O-Alkyl Modifications

Lesnik et al. (1993) conducted a systematic thermodynamic comparison of oligonucleotide duplexes containing 2'-O-modified adenosine residues (2'-fluoro, 2'-O-methyl, 2'-O-ethyl, 2'-O-propyl, 2'-O-butyl, 2'-O-pentyl, 2'-O-nonyl, 2'-O-allyl, and 2'-O-benzyl) in place of deoxyadenosine within a deoxynucleotide background [1]. For the 2'-O-alkyl series, the average ΔTm per substitution correlated inversely with substituent size: the order of duplex stabilization was 2'-O-methyl A > 2'-O-ethyl A > 2'-O-propyl A > 2'-O-butyl A > 2'-O-pentyl A > 2'-O-nonyl A [1]. The 2'-O-ethyl modification occupies an intermediate position, providing greater stabilization than propyl or larger alkyl groups but less than the 2'-O-methyl modification. Notably, when examined in the context of fully 2'-O-methyl ribonucleotide strands, all 2'-modified adenosines with substituents no larger than 2'-O-pentyl stabilized the duplex by nearly +2 °C per substitution compared to unmodified dA [1]. While these data were generated with adenosine rather than uridine, the substituent size–stability trend is expected to generalize across pyrimidine nucleosides, providing a rational basis for selecting 2'-Deoxy-2-O-ethyluridine when intermediate duplex stabilization (between that of 2'-O-methyl and 2'-O-propyl) is desired.

Duplex thermal stability ΔTm 2'-O-alkyl modification DNA:RNA hybridization Antisense oligonucleotide design

Synthetic Utility as a Precursor to 2-Thio-2'-deoxyuridine: Differentiated from Direct 2-Thio Synthetic Routes

Multiple independent vendor sources and the reference work by Sekiya et al. (Chem. Pharm. Bull.) identify 2'-Deoxy-2-O-ethyluridine as a key intermediate for synthesizing 2-Thio-2'-deoxyuridine (T350100), a metabolite of 2-Thiouracil (T375400) . The synthetic logic involves conversion of the 2-O-ethyl (alkoxy) leaving group to the 2-thiocarbonyl functionality—a transformation that is not directly accessible from unmodified 2'-deoxyuridine due to the poor leaving-group character of the 2-carbonyl oxygen. Alternative synthetic routes to 2-thio nucleosides often require harsh thiation conditions (e.g., P₂S₅ or Lawesson's reagent) that can compromise the glycosyl bond or necessitate extensive protecting-group strategies. The 2-O-ethyl intermediate thus provides a milder, more selective entry point for installing the 2-thio group . This established synthetic role distinguishes 2'-Deoxy-2-O-ethyluridine from other 2'-deoxyuridine derivatives that lack a suitable leaving group at the 2-position of the uracil base.

2-Thio-2'-deoxyuridine Synthetic intermediate Nucleoside thiation 2-Thiouracil metabolite Precursor chemistry

Antiviral Activity Context: 2-O-Ethyl Modification in Dideoxyuridine Scaffolds vs. Unmodified Nucleosides

Pedersen and colleagues (1995) synthesized and evaluated a series of 2-O-ethyl analogues of 3′-azido- and 3′-fluoro-2′,3′-dideoxyuridines for anti-HIV-1 activity [1]. Among the compounds tested, 3′-deoxy-2-O-ethyl-3′-fluorothymidine (6b) showed moderate activity against HIV-1, while the corresponding uridine derivatives bearing the 2-O-ethyl modification on the base were synthesized and characterized as part of the structure-activity relationship (SAR) exploration [1]. The 2-O-ethyl modification on the uracil base, when combined with sugar modifications that confer anti-HIV activity, contributes to the overall pharmacophore. This SAR context is important because the 2-O-ethyl modification on the base is structurally distinct from the more common 5-substituted antiviral deoxyuridines (e.g., 5-ethyl-2'-deoxyuridine, 5-iodo-2'-deoxyuridine, (E)-5-(2-bromovinyl)-2'-deoxyuridine), which target viral thymidine kinase and DNA polymerase rather than reverse transcriptase [1]. The 2-O-ethyl modification thus represents a differentiated pharmacophoric element for antiviral nucleoside discovery programs targeting retroviral polymerases.

Anti-HIV activity 2-O-ethyl nucleoside Dideoxyuridine analog Reverse transcriptase Antiviral nucleoside

Evidence-Based Application Scenarios for 2'-Deoxy-2-O-ethyluridine: Where the Quantitative Differentiation Data Drive Procurement Decisions


Synthesis of 2-Thio-2'-deoxyuridine and 2-Thio-Modified Oligonucleotides via Mild O-Ethyl Displacement

The primary evidence-supported application of 2'-Deoxy-2-O-ethyluridine is as a synthetic precursor to 2-Thio-2'-deoxyuridine, a metabolite of the antithyroid drug 2-Thiouracil [1]. The 2-O-ethyl group serves as a superior leaving group compared to the native 2-carbonyl oxygen, enabling milder thiation conditions than those required for direct conversion of unmodified 2'-deoxyuridine [1]. This synthetic route is particularly valuable for medicinal chemistry groups synthesizing 2-thio-modified oligonucleotides for antisense or siRNA applications, where 2-thiouridine residues enhance RNA binding affinity and nuclease resistance. Procurement of this intermediate is justified when the synthetic route requires selective 2-position modification of the uracil base without protecting-group manipulation at the sugar hydroxyls.

Probing Thymidylate Synthetase-Independent Pyrimidine Metabolism Using a Non-Substrate 2'-Modified Uridine Analog

Based on the established size-exclusion principle for thymidylate synthetase (TS) substrate recognition—where only the 2'-fluoro substituent is tolerated and O-ethyl exceeds the steric threshold—2'-Deoxy-2-O-ethyluridine-5'-phosphate is expected to be completely refractory to TS processing [1]. This property enables its use as a metabolic probe to distinguish TS-dependent from TS-independent pathways in pyrimidine nucleotide metabolism. Researchers studying fluoropyrimidine resistance mechanisms or validating TS as a drug target can employ this compound as a negative-control substrate that is structurally analogous to dUMP but enzymatically inert toward TS, allowing isolation of TS-independent metabolic and signaling effects.

Fine-Tuning Oligonucleotide Duplex Stability: Intermediate ΔTm Between 2'-O-Methyl and 2'-O-Propyl Modifications

The class-level thermodynamic data from the 2'-O-alkyl adenosine series demonstrate that 2'-O-ethyl provides intermediate duplex stabilization—greater than 2'-O-propyl but less than 2'-O-methyl [1]. For antisense oligonucleotide or siRNA design programs where the thermal stability window must be precisely calibrated (e.g., allele-specific silencing where single-mismatch discrimination requires a specific Tm range), 2'-Deoxy-2-O-ethyluridine offers a predictable ΔTm adjustment that bridges the gap between the stronger stabilization of 2'-O-methyl and the weaker stabilization (or destabilization) of longer 2'-O-alkyl chains. This property is particularly relevant when sequences with high GC content require modest Tm reduction to avoid off-target binding while maintaining sufficient target affinity.

Controlled-Release or Prodrug Design Exploiting the Intrinsic Glycosyl Bond Lability of O2-Alkylated Deoxyuridines

The quantitative demonstration that O2-alkylation of deoxyuridine greatly destabilizes the glycosyl bond across a broad pH range (4.0–13.0) [1] supports the use of 2'-Deoxy-2-O-ethyluridine as a scaffold for pH-sensitive prodrug design. Unlike unmodified 2'-deoxyuridine, which is stable at physiological pH, the O2-ethyl derivative undergoes spontaneous glycosyl bond cleavage under conditions where enzymatic nucleoside cleavage is not required. This property can be exploited in the design of tumor-targeted prodrugs where the acidic tumor microenvironment (pH ~6.5–6.8) accelerates nucleoside release relative to normal tissues (pH 7.4), or in the development of self-immolative linkers for antibody-drug conjugates where controlled nucleobase release is the activation mechanism.

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